3-(2,5-二甲基-3-噻吩基)-1H-吡唑

描述

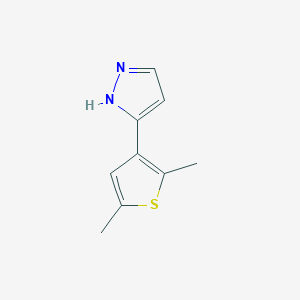

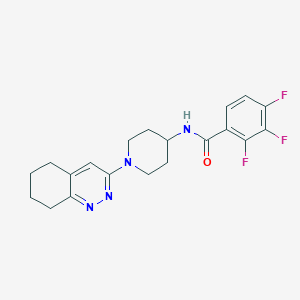

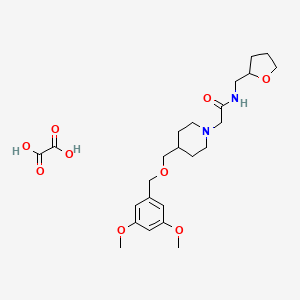

The compound “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” seems to be a derivative of the thiophene and pyrazole families . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” were not found, related compounds have been synthesized through various methods. For instance, 2,5-dimethyl-3-thienyl chalcones have been synthesized by Claisen–Schmidt condensation of 3-acetyl-2,5-dimethyl furon and substituted benzaldehydes . Another example is the condensation of (3Z)-3-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-isopropylidene-2,5-furandione with aromatic diamines .

Molecular Structure Analysis

The molecular structure of “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” can be inferred from its name. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are two methyl groups at the 2 and 5 positions. The 3 position of the thiophene ring is likely connected to a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

科学研究应用

Antitumor Activity

Chalcones, including this compound, serve as biogenic precursors for flavonoids in plants. They exhibit antitumor properties by interfering with cancer cell growth and proliferation. Researchers have explored their potential as chemotherapeutic agents due to their ability to induce apoptosis and inhibit angiogenesis .

Antibacterial Effects

Chalcones possess antibacterial activity against various pathogens. Their mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes. The compound’s structural features contribute to its effectiveness against both Gram-positive and Gram-negative bacteria .

Antiviral Properties

Chalcones, including our compound, exhibit antiviral effects. They interfere with viral replication and entry into host cells. Researchers have investigated their potential against viruses such as influenza, herpes simplex, and HIV .

Anti-Inflammatory Potential

Chalcones modulate inflammatory responses by inhibiting pro-inflammatory mediators. They suppress cytokines, enzymes (such as COX-2), and transcription factors involved in inflammation. This property makes them interesting candidates for managing inflammatory diseases .

Antiulcerative Activity

Studies suggest that chalcones may protect against gastric ulcers. Their antioxidant and anti-inflammatory properties contribute to mucosal healing and reduce ulcer formation. Our compound’s unique structure could play a role in this context .

Hepatoprotective Effects

Chalcones have hepatoprotective properties, safeguarding liver cells from damage caused by toxins, oxidative stress, and inflammation. They enhance antioxidant defenses and promote liver health. Investigating this compound’s impact on liver function is worthwhile .

未来方向

While specific future directions for “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” were not found, related compounds have shown promise in various applications. For example, multicolor photochromic crystals have been prepared by mixing bis(3-thienyl)ethene, bis(4-thiazolyl)ethene, and bis(4-oxazolyl)ethene derivatives .

属性

IUPAC Name |

5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVURMHHAGJYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323238 | |

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2,5-dimethyl-3-thienyl)-1H-pyrazole | |

CAS RN |

1006482-98-9 | |

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)